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Compound of Interest

Compound Name: Br-PEG3-OH

Cat. No.: B1667889

Introduction

Solid-Phase Synthesis (SPS) is a cornerstone technique in modern chemistry, enabling the
efficient construction of complex molecules like peptides and oligonucleotides on an insoluble
polymer support.[1][2] A critical component of this methodology is the linker, a molecular bridge
that tethers the nascent molecule to the solid resin. The choice of linker dictates the synthesis
strategy, cleavage conditions, and the final state of the product. Polyethylene Glycol (PEG)
linkers have become patrticularly valuable in SPS due to their unique properties. The
hydrophilic nature of PEG enhances the solvation of the resin matrix, which improves reaction
kinetics and helps to disrupt peptide aggregation, a common challenge in the synthesis of long
or hydrophobic sequences.[1][3]

This document details the application of a specific bifunctional linker, 1-Bromo-3,6,9-
trioxaundecan-11-ol (Br-PEG3-OH), in solid-phase synthesis. This linker is characterized by a
flexible, hydrophilic tri(ethylene glycol) spacer flanked by two distinct functional groups: a
terminal hydroxyl (-OH) group and a primary bromide (-Br). The hydroxyl group serves as a
stable anchoring point for immobilization onto various solid supports, while the bromide
provides a reactive handle for subsequent, post-synthesis modification.[4] This bifunctional
nature allows for the synthesis of molecules with a built-in PEGylated handle, ideal for further
conjugation to biomolecules or surfaces.

Core Principles and Advantages
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The strategic utility of the Br-PEG3-OH linker lies in its orthogonal functionalities. The synthesis
workflow is designed around this principle:

» Immobilization: The terminal hydroxyl group is used to covalently attach the linker to a
suitable solid support, such as a 2-chlorotrityl chloride (2-CTC) resin. This forms a stable
ether linkage that is resistant to the conditions of most standard synthesis chemistries (e.g.,
basic conditions for Fmoc deprotection).

o Chain Elongation: With the linker anchored, the desired molecular structure (e.g., a peptide
chain) is synthesized. The hydrophilic PEG3 chain helps maintain a "solution-like"
environment, promoting efficient coupling reactions.[1]

* Modification & Cleavage: The terminal bromide remains inert during synthesis and is
available for modification either on-resin or after cleavage. The bromide is an excellent
leaving group for nucleophilic substitution (S_NZ2) reactions, readily reacting with
nucleophiles like thiols to form highly stable thioether bonds.[5] Cleavage from an acid-labile
resin like 2-CTC can be achieved under mild acidic conditions, often preserving acid-
sensitive side-chain protecting groups.

Key Advantages:

o Enhanced Solvation: The PEG3 moiety improves resin swelling and reagent accessibility,
leading to higher purity and yield.[3]

o Reduced Aggregation: By disrupting intermolecular hydrogen bonds, the linker minimizes the
aggregation of growing chains, which is particularly beneficial for hydrophobic sequences.[1]

» Post-Synthesis Modification Handle: The terminal bromide provides a reliable reactive site
for conjugating the synthesized molecule to proteins, antibodies, or other molecular probes.

[5]

o Biocompatibility: PEG is a well-established biocompatible and non-toxic polymer, making the
resulting constructs suitable for biological applications.[3]

Data Presentation
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Table 1: Physicochemical Properties of Br-PEG3-OH

Linker
Property Value Reference
1-Bromo-3,6,9-trioxaundecan-
IUPAC Name
11-ol
Synonyms Bromo-PEG3-alcohol [4]
CAS Number 57641-67-5 [4]
Molecular Formula CeH13BrOs [4]
Molecular Weight 213.07 g/mol [4]
Appearance Colorless to pale yellow liquid

Table 2: Representative Conditions for Solid-Phase

Synthesis Workflow

Step

Reagents &
Solvents

Typical Conditions

Purpose

Linker Immobilization

Br-PEG3-0OH, 2-CTC
Resin, DIPEA, DCM

Room temperature, 2-
4 hours

Anchoring linker to

solid support

Fmoc Deprotection

20% Piperidine in
DMF

Room temperature, 5

+ 15 min

Removal of N-terminal

Fmoc group[1]

Amino Acid Coupling

Fmoc-AA-OH, HBTU,
HOBt, DIPEA, DMF

Room temperature, 1-
2 hours

Peptide chain

elongation[1]

On-Resin Alkylation

Thiol-containing
molecule, DIPEA,
DMF

Room temperature, 4-
16 hours

Conjugation via
bromide handle

Cleavage from 2-CTC

1-2% TFAin DCM

Room temperature, 5

X 2 min

Release of product

from resin

Global Deprotection

95% TFA, 2.5% TIS,
2.5% H20

Room temperature, 2-
4 hours

Removal of side-chain

protecting groups|[1]
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Experimental Protocols

Protocol 1: Immobilization of Br-PEG3-OH onto 2-
Chlorotrityl Chloride (2-CTC) Resin

Objective: To covalently attach the Br-PEG3-OH linker to a 2-CTC solid support.
Materials:

e 2-Chlorotrityl chloride (2-CTC) resin (e.g., 1.6 mmol/g loading)

e Br-PEG3-OH Linker

e N,N-Diisopropylethylamine (DIPEA)

e Dichloromethane (DCM), anhydrous

e Methanol (MeOH)

e Solid-phase synthesis vessel

Procedure:

Place 1.0 g of 2-CTC resin into the synthesis vessel.

o Swell the resin in 10 mL of anhydrous DCM for 30 minutes with gentle agitation.

e Drain the DCM.

o Dissolve Br-PEG3-OH (2.0 equivalents relative to resin loading) and DIPEA (4.0 equivalents)
in 8 mL of anhydrous DCM.

o Add the solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

 Drain the reaction solution. To cap any unreacted trityl chloride groups, add a solution of
DCM/MeOH/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.

» Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and
MeOH (3x).
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e Dry the resin under vacuum. Determine the loading capacity via gravimetric analysis or a
suitable analytical method.

Protocol 2: Fmoc-Based Solid-Phase Peptide Synthesis
(SPPS)

Objective: To synthesize a peptide chain on the Br-PEG3-OH functionalized resin.

Materials:

Br-PEG3-OH functionalized resin

Fmoc-protected amino acids

Coupling reagents: HBTU, HOBt

Activator base: DIPEA

Deprotection reagent: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

DMF, DCM

Procedure:

e Resin Swelling: Swell the functionalized resin in DMF for 30-60 minutes.[1]
e First Amino Acid Coupling:

o Pre-activate the first Fmoc-amino acid (3-5 eq.) with HBTU/HOB (3-5 eq.) and DIPEA (6-
10 eq.) in DMF for 2 minutes.

o Add the activated amino acid solution to the resin and agitate for 1-2 hours.
o Drain and wash the resin thoroughly with DMF (5x).
e Fmoc Deprotection:

o Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1667889?utm_src=pdf-body
https://www.benchchem.com/product/b1667889?utm_src=pdf-body
https://www.benchchem.com/pdf/Revolutionizing_Solid_Phase_Synthesis_Application_of_PEG_Linkers_for_Enhanced_Purity_and_Yield.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.[1]

o Drain and wash the resin thoroughly with DMF (5x).

o Subsequent Couplings: Repeat step 2 (for the next amino acid) and step 3 for each
subsequent amino acid in the sequence.

o Final Wash: After the final coupling, wash the resin with DMF (3x), DCM (3x), and dry under
vacuum.

Protocol 3: Cleavage from Resin and Deprotection

Objective: To cleave the synthesized peptide from the resin and remove side-chain protecting
groups.

Materials:
o Peptide-resin construct

o Cleavage Cocktail: Reagent K (95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS),
2.5% Water) or other suitable cocktail.

e Cold diethyl ether

Procedure:

Place the dried peptide-resin in a reaction vessel.

e Add the cleavage cocktail (approx. 10 mL per gram of resin).[1]
o Agitate the mixture at room temperature for 2-4 hours.

« Filter the resin and collect the filtrate.

» Precipitate the cleaved peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
[1]

o Centrifuge the mixture to pellet the peptide.
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o Decant the ether, wash the pellet with fresh cold ether, and centrifuge again.
e Dry the crude peptide pellet under vacuum.

» Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations
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Caption: General workflow for solid-phase synthesis using a Br-PEG3-OH linker.
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Caption: Key chemical stages in the synthesis and cleavage process.
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Caption: Bifunctional nature of the Br-PEG3-OH linker.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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